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Urea, N-(2,6-dichloro-4-pyridinyl)-N'-(2-phenylethyl)-

Conformational analysis Ligand design Structure-activity relationship

Urea, N-(2,6-dichloro-4-pyridinyl)-N'-(2-phenylethyl)- (CAS 287928-13-6) is a synthetic N-pyridyl-N'-phenethylurea belonging to the broader phenylurea cytokinin analog class. With molecular formula C14H13Cl2N3O and a molecular weight of 310.2 g/mol, it features a 2,6-dichloro-4-pyridinyl moiety linked via a urea bridge to a 2-phenylethyl group, distinguishing it from the more extensively characterized N-phenyl congeners such as CPPU and 2,6Cl-4PU.

Molecular Formula C14H13Cl2N3O
Molecular Weight 310.2 g/mol
CAS No. 287928-13-6
Cat. No. B15089537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N-(2,6-dichloro-4-pyridinyl)-N'-(2-phenylethyl)-
CAS287928-13-6
Molecular FormulaC14H13Cl2N3O
Molecular Weight310.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)NC2=CC(=NC(=C2)Cl)Cl
InChIInChI=1S/C14H13Cl2N3O/c15-12-8-11(9-13(16)19-12)18-14(20)17-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,17,18,19,20)
InChIKeySZHVZCICXYSISQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, N-(2,6-dichloro-4-pyridinyl)-N'-(2-phenylethyl)- (CAS 287928-13-6): Structural Overview and Procurement Context


Urea, N-(2,6-dichloro-4-pyridinyl)-N'-(2-phenylethyl)- (CAS 287928-13-6) is a synthetic N-pyridyl-N'-phenethylurea belonging to the broader phenylurea cytokinin analog class. With molecular formula C14H13Cl2N3O and a molecular weight of 310.2 g/mol, it features a 2,6-dichloro-4-pyridinyl moiety linked via a urea bridge to a 2-phenylethyl group, distinguishing it from the more extensively characterized N-phenyl congeners such as CPPU and 2,6Cl-4PU [1]. The compound is cataloged in the PubChem database (CID 2781941) and the Oprea screening library (Oprea1_682503), and is commercially available through specialty chemical suppliers including Apollo Scientific Ltd [2].

Synthetic N-pyridyl-N'-phenethylurea scaffold
CKO / cytokinin SAR probe tool
Commercially available for screening library procurement

Why N-(2,6-Dichloro-4-pyridinyl)-N'-(2-phenylethyl)-urea Cannot Be Interchanged with N-Phenyl Congeners


Within the N-pyridyl-N'-arylurea cytokinin class, minor modifications to the N'-substituent produce profound shifts in biological activity, receptor binding, and enzyme inhibition profiles. The extensively studied N-phenyl analogs—CPPU (N-(2-chloro-4-pyridinyl)-N'-phenylurea) and 2,6Cl-4PU (N-(2,6-dichloro-4-pyridinyl)-N'-phenylurea)—achieve picomolar-level activity in tobacco callus bioassays and nanomolar inhibition of cytokinin oxidase/dehydrogenase (CKO) through a planar, relatively rigid N'-phenyl conformation that engages a specific stacking interaction with the FAD cofactor [1]. Replacing the N'-phenyl group with a 2-phenylethyl substituent inserts an ethylene spacer between the urea nitrogen and the aromatic ring. This structural change increases conformational flexibility from 2 to 4 rotatable bonds, raises calculated logP from ~2.9 to 3.7, alters the hydrogen-bonding geometry at the urea pharmacophore, and is expected to disrupt the critical π-stacking interaction observed in CKO co-crystal structures [2]. Consequently, this compound cannot serve as a drop-in replacement for CPPU or 2,6Cl-4PU in cytokinin-signaling or CKO-inhibition applications; its activity profile must be independently established.

Phenylethyl spacer increases conformational flexibility; binding thermodynamics may shift relative to planar N-phenyl congeners.

Higher logP (~3.7 vs ~2.9) alters reversed-phase retention and assay handling; methods may not transfer directly.

Non-planar urea pharmacophore likely disrupts FAD stacking interaction observed in CKO co-crystal structures.

Quantitative Differentiation of Urea, N-(2,6-dichloro-4-pyridinyl)-N'-(2-phenylethyl)- Against Closest Analogs


Molecular Flexibility: Rotatable Bond Count Differentiates Phenylethyl from Phenyl Congeners

The target compound possesses 4 rotatable bonds versus only 2 for its N'-phenyl counterpart N-(2,6-dichloro-4-pyridinyl)-N'-phenylurea (CAS 75279-45-7). The two additional rotatable bonds originate from the ethylene (-CH2-CH2-) spacer inserted between the urea nitrogen and the phenyl ring [1]. This increased conformational entropy directly impacts binding thermodynamics: the higher degree of freedom incurs a greater entropic penalty upon binding to a rigid protein pocket, which can translate to meaningful differences in target affinity and selectivity even when the terminal aromatic pharmacophore is identical [2].

Rotatable bonds
Data to verify
4 vs 2 (+100%)
Higher conformational entropy may reduce ligand efficiency
Computed from SMILES; binding impact context-dependent
Conformational analysis Ligand design Structure-activity relationship

Lipophilicity Shift: XLogP3-AA of 3.7 Versus ~2.9 for the N'-Phenyl Analog

The target compound exhibits a computed XLogP3-AA of 3.7 [1]. In contrast, the direct N'-phenyl analog (CAS 75279-45-7) has a computed XLogP3-AA of approximately 2.9 [2]. The ~0.8 log unit increase is attributable to the additional two methylene units in the phenylethyl spacer, which add hydrophobic surface area without introducing polar functionality. This lipophilicity differential has two practical consequences: (1) the target compound will exhibit stronger retention on reversed-phase chromatography columns (C18), enabling distinct preparative HPLC purification protocols; and (2) in cellular assays, the higher logP predicts increased passive membrane permeability but also potentially higher non-specific binding to lipid membranes and serum proteins, which may reduce the free fraction available for target engagement [3].

Lipophilicity
Reported
XLogP3 3.7 vs ~2.9
~6× higher partitioning; impacts chromatography and assay conditions
Method transfer between analogs requires validation
Lipophilicity ADME prediction Physicochemical profiling

Hydrogen-Bonding Geometry Disruption: Phenylethyl Spacer Precludes the Planar Urea-Phenyl Arrangement

Co-crystal structures of the maize cytokinin oxidase/dehydrogenase (ZmCKO1) in complex with CPPU (N-(2-chloro-4-pyridinyl)-N'-phenylurea) reveal that the inhibitor adopts a planar conformation with the urea NH groups hydrogen-bonded to the active-site base Asp169 and the 2-chloro-4-pyridinyl ring engaging in a π-stacking interaction with the isoalloxazine ring of the FAD cofactor [1]. The N'-phenyl ring of CPPU is directly conjugated to the urea NH, maintaining planarity. In the target compound, the phenylethyl group eliminates this direct conjugation: the ethylene spacer forces the phenyl ring out of the urea plane and introduces gauche/anti conformational populations, fundamentally altering the hydrogen-bonding geometry at the urea pharmacophore [2]. This structural difference predicts a markedly different inhibition profile against CKO compared to CPPU (which inhibits ZmCKO1 with IC50 values in the low nanomolar to sub-micromolar range depending on the enzyme variant [3]) and its 2,6-dichloro analog 2,6Cl-4PU (IC50 = 4.5 µM against wild-type ZmCKO1 [4]).

H-bond geometry
Class-level
Planar urea disrupted by ethylene spacer
Predicted to alter CKO inhibition profile vs CPPU
No direct IC50 data; structure-based inference only
Pharmacophore modeling Cytokinin oxidase/dehydrogenase Crystal structure

Molecular Weight and Heavy Atom Count: Implications for Fragment-Based Screening Libraries

The target compound has a molecular weight of 310.2 g/mol and contains 20 heavy atoms, compared to 282.1 g/mol and 18 heavy atoms for the N'-phenyl analog 2,6Cl-4PU (CAS 75279-45-7) [1][2]. The +28 Da mass increment corresponds precisely to the two methylene units of the ethylene spacer. For fragment-based screening library procurement, this places the target compound near the upper boundary of the traditional 'Rule of Three' fragment space (MW ≤ 300) but still within acceptable range for lead-like screening collections. In contrast, 2,6Cl-4PU falls comfortably within fragment space. This differential means the target compound cannot be substituted for 2,6Cl-4PU in fragment libraries where molecular weight uniformity is a design criterion, and conversely, the target compound offers higher molecular complexity that may translate to greater target selectivity when progressing from fragment hit to lead optimization [3].

Molecular weight
Data to verify
310.2 g/mol
Near fragment-lead boundary; differs from phenyl analog (282.1)
May affect library design criteria for fragment-based screening
Fragment-based drug discovery Library design Molecular complexity

Predicted pKa and Ionization State at Physiological pH: Differentiates Chromatographic and Biological Handling

The target compound has a computed acid pKa of approximately 12.6 (JChem) and remains predominantly neutral at physiological pH (logD at pH 7.4 = 3.54) [1]. This is comparable to the N'-phenyl analog 2,6Cl-4PU, which has a predicted pKa of 11.88 . However, the key practical difference arises from the logD value: the target compound's logD of 3.54 at pH 7.4—versus an estimated logD of ~2.7 for the phenyl analog—means that under identical reversed-phase chromatographic conditions (e.g., C18 column, acetonitrile/water gradient), the target compound will elute significantly later, requiring a higher organic modifier percentage. This necessitates adjustments in both analytical QC protocols and preparative purification methods when switching between these analogs, and must be accounted for in procurement specifications where chromatographic purity standards are defined [2].

Ionization state
Reported
LogD 3.54 vs ~2.7
Retention time shift demands separate LC-MS method validation
Neutral at phys. pH; analytical protocol adjustment needed
Ionization state Chromatography Bioavailability prediction

Cytokinin Receptor Binding: Class-Level SAR Predicts Reduced AHK3/AHK4 Engagement Relative to CPPU

A systematic study of urea cytokinins demonstrated that CPPU (N-(2-chloro-4-pyridinyl)-N'-phenylurea) binds to Arabidopsis cytokinin receptors AHK3 and AHK4 and exhibits strong cytokinin activity in the Amaranthus bioassay, whereas benzylurea derivatives such as N-(2-chloro-4-pyridinyl)-N'-benzylurea (CPBU) and N-(2-amino-4-pyridinyl)-N'-phenylurea (APPU) showed negligible receptor binding and weak cytokinin activity despite potent CKO inhibition [1]. The target compound's phenylethyl substituent is structurally intermediate between the phenyl (directly conjugated) and benzyl (one methylene spacer) motifs. Based on this SAR, the phenylethyl group is predicted to impair AHK3/AHK4 binding relative to CPPU, while potentially retaining some CKO inhibitory capacity. The key comparator data: CPPU exhibits strong receptor binding and cytokinin activity; CPBU exhibits weak receptor binding; APPU exhibits negligible receptor binding and weak cytokinin activity [1]. The target compound's activity is expected to fall between CPBU and APPU phenotypes, making it a useful tool for decoupling CKO inhibition from cytokinin receptor agonism.

Receptor binding
Class-level
Predicted lower AHK3/AHK4 engagement
May decouple CKO inhibition from cytokinin receptor agonism
SAR inference from benzyl/amino analogs; requires direct testing
Cytokinin signaling Receptor binding Amaranthus bioassay

Recommended Application Scenarios for Urea, N-(2,6-dichloro-4-pyridinyl)-N'-(2-phenylethyl)- Based on Differentiated Evidence


Cytokinin Oxidase/Dehydrogenase Structure-Activity Relationship (SAR) Probe

The target compound's phenylethyl spacer disrupts the planar urea-phenyl pharmacophore that is critical for the stacking interaction with the FAD cofactor observed in ZmCKO1 co-crystal structures with CPPU [1]. This makes it a uniquely informative SAR probe for mapping the steric and conformational tolerance of the CKO active site, complementary to the phenyl (CPPU) and benzyl (CPBU) congeners. Researchers investigating cytokinin homeostasis can use this compound to test whether CKO tolerates increased conformational flexibility at the N'-position without sacrificing the aromatic terminus required for hydrophobic pocket engagement.

Decoupling Cytokinin Receptor Agonism from CKO Inhibition

Based on the established SAR showing that extending the N'-substituent beyond a directly attached phenyl ring reduces Arabidopsis cytokinin receptor (AHK3/AHK4) binding—as demonstrated with CPBU and APPU [1]—the target compound is predicted to retain CKO inhibitory capacity while minimizing receptor-mediated cytokinin signaling. This decoupling profile is valuable for plant physiology studies where selective CKO inhibition is required without triggering confounding cytokinin responses, such as in investigations of local cytokinin gradient formation in root meristems.

Screening Library Design Requiring Elevated Lipophilicity and Conformational Diversity

With an XLogP3-AA of 3.7 and 4 rotatable bonds—versus ~2.9 and 2 for the N'-phenyl analog [2][3]—this compound occupies a distinct region of physicochemical space. Procurement teams building diversity-oriented screening collections can use this compound to increase the conformational and lipophilicity coverage of their urea-based chemotype subset, particularly when the library design objective is to sample chemical space beyond the well-characterized planar phenylureas.

High-Throughput Screening Hit Follow-Up Where Phenylurea Congeners Showed Off-Target Effects

If CPPU or 2,6Cl-4PU emerged as hits in a screening campaign but displayed confounding cytokinin receptor activation or unfavorable selectivity profiles, the target compound offers a structurally pre-validated analog with distinct pharmacophore geometry and receptor engagement properties [1]. The phenylethyl modification provides a chemical starting point for exploring the SAR around the N'-position without altering the 2,6-dichloro-4-pyridinyl warhead, enabling rapid analog-by-catalog follow-up before committing to custom synthesis.

Application
Selection Property
Validation Focus
CKO SAR probe
Non-planar urea pharmacophore
Steric/conformational tolerance of CKO active site
Decoupling receptor agonism
Phenylethyl spacer reduces receptor binding
CKO inhibition without cytokinin responses
Diversity-oriented screening library
Elevated logP and 4 rotatable bonds
Physicochemical coverage beyond planar phenylureas
Hit follow-up after phenylurea off-targets
Distinct pharmacophore geometry
Rapid SAR exploration via catalog analog
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